Cas no 83860-31-5 ((1S,aS)-trans-Cypermethrin)

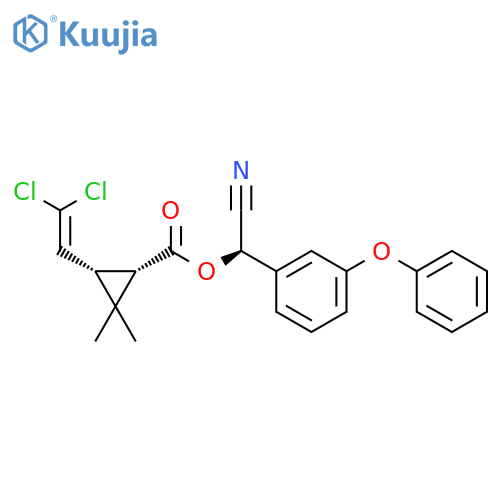

(1S,aS)-trans-Cypermethrin structure

商品名:(1S,aS)-trans-Cypermethrin

(1S,aS)-trans-Cypermethrin 化学的及び物理的性質

名前と識別子

-

- alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(R*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- alpha-cyano-3-phenoxybenzyl [1S-[1alpha(R*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- CYPERMETHRIN, S(1S,3R)-

- (S)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

- UNII-4G3S2H4338

- (1S)-trans-(alphaS)-cypermethrin

- 83860-31-5

- 4G3S2H4338

- THETA-CYPERMETHRIN, (1S-(1.ALPHA.(R*),3.BETA.))-

- Q27119822

- CHEBI:39340

- CYCLOPROPANECARBOXYLIC ACID, 3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-, (S)-CYANO(3-PHENOXYPHENYL)METHYL ESTER, (1S,3R)-(+)-

- (1S,AlphaS)-trans-Cypermethrin (Racemic Mixture)

- EINECS 281-086-9

- RU-27996

- W-111266

- .ALPHA.-CYANO-3-PHENOXYBENZYL (1S-(1.ALPHA.(R*),3.BETA.))-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLATE

- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-

- (S)-Cyano-3-phenoxybenzyl [1R-[1(S*),3]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- DTXSID7058250

- RU 27996

- [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

- Alpha-cyano-3-phenoxybenzyl[1s-[1alpha(r*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- (1S,aS)-trans-Cypermethrin

-

- インチ: InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1CopyCopied

- InChIKey: KAATUXNTWXVJKI-WSTZPKSXSA-NCopyCopied

- ほほえんだ: CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)c2cccc(c2)Oc3ccccc3)C=C(Cl)Cl)CCopyCopied

計算された属性

- せいみつぶんしりょう: 415.0741989g/mol

- どういたいしつりょう: 415.0741989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 643

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 6

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 511.3±50.0 °C at 760 mmHg

- フラッシュポイント: 263.0±30.1 °C

- ようかいど: Dichloromethane

- じょうきあつ: 0.0±1.3 mmHg at 25°C

(1S,aS)-trans-Cypermethrin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

(1S,aS)-trans-Cypermethrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C989008-10mg |

(1S,aS)-trans-Cypermethrin |

83860-31-5 | 10mg |

$ 873.00 | 2023-09-08 | ||

| TRC | C989008-25mg |

(1S,aS)-trans-Cypermethrin |

83860-31-5 | 25mg |

$ 1851.00 | 2023-09-08 | ||

| TRC | C989008-2.5mg |

(1S,aS)-trans-Cypermethrin |

83860-31-5 | 2.5mg |

$ 242.00 | 2023-09-08 |

(1S,aS)-trans-Cypermethrin 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

83860-31-5 ((1S,aS)-trans-Cypermethrin) 関連製品

- 82523-65-7(trans-Cypermethrin D6 (dimethyl D6) 100 ng/μl in Acetone)

- 1315501-18-8(zeta-Cypermethrin)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量